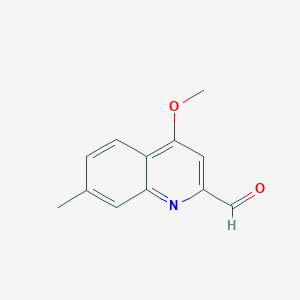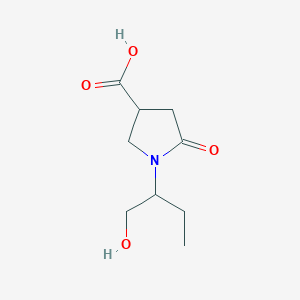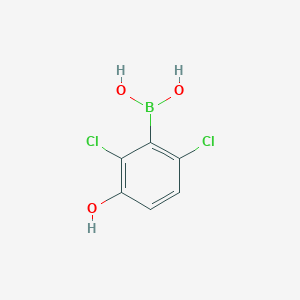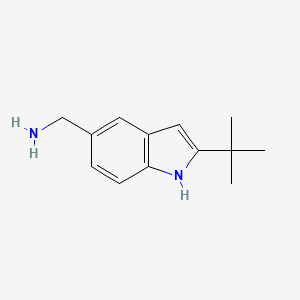
N,N-Bis(trimethylsilyl)boranetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(trimethylsilyl)boranetriamine is a chemical compound with the molecular formula C6H22BN3Si2 It is known for its unique structure, which includes boron and nitrogen atoms bonded to trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)boranetriamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with hexamethyldisilazane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
BCl3+3(HN(SiMe3))→B(N(SiMe3))3+3HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(trimethylsilyl)boranetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen-oxygen compounds.
Reduction: It can be reduced to form simpler boron-nitrogen compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(trimethylsilyl)boranetriamine has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of boron-containing compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N,N-Bis(trimethylsilyl)boranetriamine exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of new chemical bonds. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Bis(trimethylsilyl)boranetriamine include:
- Trimethylsilylborane
- Hexamethyldisilazane
- Boron trichloride
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms bonded to trimethylsilyl groups. This structure imparts specific reactivity and properties that are not found in other similar compounds. For example, its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62779-47-9 |
|---|---|
Molekularformel |
C6H22BN3Si2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[[diaminoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H22BN3Si2/c1-11(2,3)10(7(8)9)12(4,5)6/h8-9H2,1-6H3 |
InChI-Schlüssel |
CIHDSPXJHHIWQD-UHFFFAOYSA-N |
Kanonische SMILES |
B(N)(N)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)







![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)

